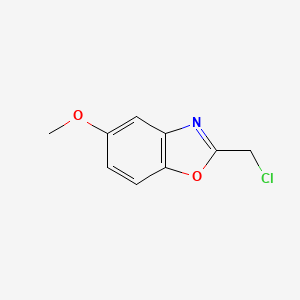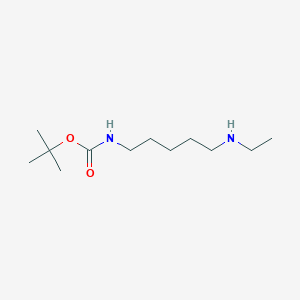![molecular formula C12H16N2O4S B1328632 1-[4-(Éthylsulfonyl)-2-nitrophényl]pyrrolidine CAS No. 942474-31-9](/img/structure/B1328632.png)
1-[4-(Éthylsulfonyl)-2-nitrophényl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is widely used in scientific research, including:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have a wide range of biological activities . They interact with various targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Méthodes De Préparation
The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine involves several steps. One common method includes the nitration of 4-ethylsulfonylphenylpyrrolidine followed by purification processes to isolate the desired product . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced products.
Comparaison Avec Des Composés Similaires
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine can be compared with other similar compounds, such as:
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-[4-(Ethylsulfonyl)-2-aminophenyl]pyrrolidine: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and applications.
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.
Propriétés
IUPAC Name |
1-(4-ethylsulfonyl-2-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNTANAAFVGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249080 |
Source


|
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-31-9 |
Source


|
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)



![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)







